![molecular formula C21H18O2 B12866837 1-[2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]ethanone](/img/structure/B12866837.png)
1-[2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]ethanone is an organic compound with the molecular formula C21H18O2 It is a derivative of biphenyl, featuring a benzyloxy group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]ethanone typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a phenol derivative in the presence of a base.
Formation of the Ethanone Moiety: The ethanone group can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the biphenyl derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of 1-[2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]ethanone may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed:
Oxidation: 1-[2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]carboxylic acid.
Reduction: 1-[2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]ethanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]ethanone involves its interaction with specific molecular targets. The benzyloxy group and ethanone moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-[4’-(Benzyloxy)[1,1’-biphenyl]-4-yl]ethanone
- 1-[2’-(Benzyloxy)[1,1’-biphenyl]-3-yl]ethanone
- 1-[2’-(Benzyloxy)[1,1’-biphenyl]-2-yl]ethanone
Comparison: 1-[2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]ethanone is unique due to the position of the benzyloxy group and ethanone moiety, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C21H18O2 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-[4-(2-phenylmethoxyphenyl)phenyl]ethanone |
InChI |
InChI=1S/C21H18O2/c1-16(22)18-11-13-19(14-12-18)20-9-5-6-10-21(20)23-15-17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
InChI Key |
VLBOWFYVCPWLCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(Methylsulfonyl)phenyl]-1H-indole](/img/structure/B12866754.png)

![1-Bromo-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12866776.png)
![2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12866780.png)
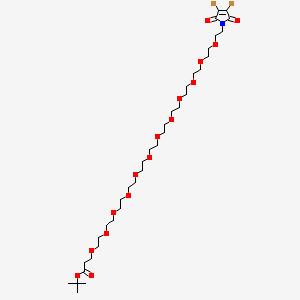
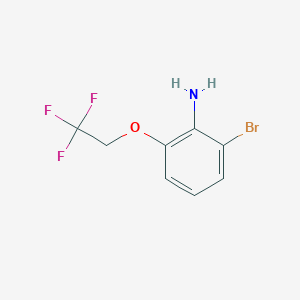
![N-(4-(1H-Tetrazol-1-yl)phenyl)-1-(2-chlorobenzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B12866799.png)
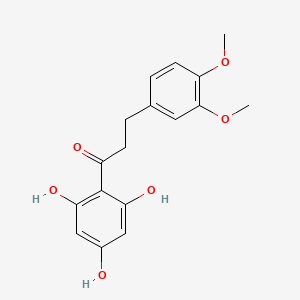
![2-Methoxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12866814.png)
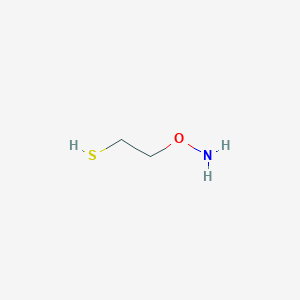

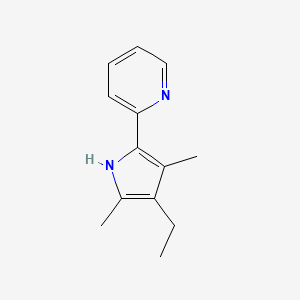
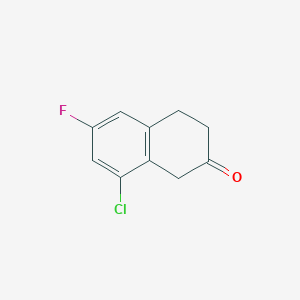
![3-Pyrrolidinecarboxylic acid, 1-([1,1'-biphenyl]-4-ylmethyl)-5-oxo-](/img/structure/B12866858.png)
